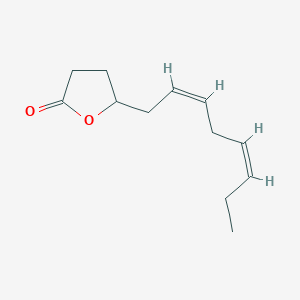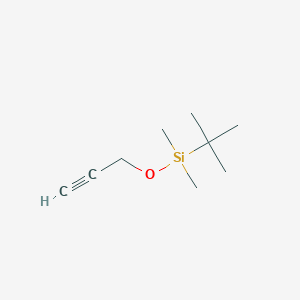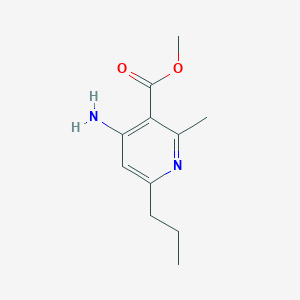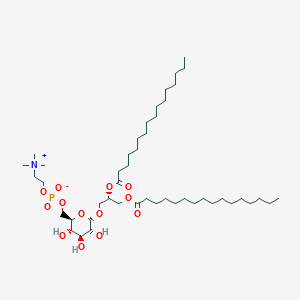
Chlorhydrate d'O-tert-butylhydroxylamine
Vue d'ensemble
Description
O-tert-Butylhydroxylamine Hydrochloride is a reactant used in various synthesis of biologically active molecules such as camptothecin derivatives that exert anti-tumor activity, oxime derivatives as GPR119 agonists, and highly potent Matrix Metalloproteinase Inhibitors . It is also a useful reagent for preparing N-tert-butoxyamino acids as substrates for the unambiguous synthesis of N-hydroxy peptides .
Synthesis Analysis
O-tert-Butylhydroxylamine hydrochloride is used in the synthesis of N-methyl-O-tert-butylhydroxylamine hydrochloride. It is also used in the preparation of N-tert-butoxyamino acids as substrates for the unambiguous synthesis of N-hydroxy peptides .Molecular Structure Analysis
The molecular formula of O-tert-Butylhydroxylamine hydrochloride is C4H11NO•HCl . Its linear formula is (CH3)3CONH2 • HCl . The molecular weight is 125.60 .Chemical Reactions Analysis
O-tert-Butylhydroxylamine hydrochloride is involved in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates for use as Weinreb amide equivalents. It is also involved in double allylic alkylation of indole-2-hydroxamates, SN2 substitution reactions at amide nitrogens, and photocycloaddition to C=N bonds for the synthesis of 1,3-diazepines .Physical And Chemical Properties Analysis
O-tert-Butylhydroxylamine hydrochloride is a solid substance . It is soluble in water (0.5 g/10 mL) . It is hygroscopic, meaning it absorbs moisture from the air .Applications De Recherche Scientifique
Synthèse du chlorhydrate de N-méthyl-O-tert-butylhydroxylamine
Le chlorhydrate d'O-tert-butylhydroxylamine est utilisé dans la synthèse du chlorhydrate de N-méthyl-O-tert-butylhydroxylamine . Ce composé est un intermédiaire utile en synthèse organique, en particulier dans la préparation de certains produits pharmaceutiques.
Préparation des acides N-tert-butoxyamino
Ce composé est également utilisé dans la préparation des acides N-tert-butoxyamino . Ces acides servent de substrats pour la synthèse non ambiguë de peptides N-hydroxys . Les peptides N-hydroxys ont des applications potentielles en chimie médicinale, en particulier dans le développement de nouveaux médicaments.
Synthèse de molécules biologiquement actives
Le this compound est un réactif impliqué dans la synthèse de diverses molécules biologiquement actives . Celles-ci comprennent les dérivés du CGS 25966 destinés à être utilisés comme inhibiteurs de la métalloprotéinase matricielle (MMP)
Mécanisme D'action
Target of Action
O-tert-Butylhydroxylamine hydrochloride is a versatile reagent used in the synthesis of various organic compounds . Its primary targets are organic molecules that can react with the hydroxylamine group to form new compounds .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution, where the hydroxylamine group acts as a nucleophile, donating a pair of electrons to form a new bond . This results in the formation of N-tert-butoxyamino acids .
Biochemical Pathways
O-tert-Butylhydroxylamine hydrochloride is involved in the synthesis of biologically active molecules, including CGS 25966 derivatives for use as MMP inhibitors, imidazolidinedione derivatives for use as antimalarial treatments, pyrimidine ribonucleotide analogs as P2Y6 receptor agonists, and Rab proteins for isoprenylation and geranylgeranylation inhibition .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body . The compound’s metabolism and excretion would likely depend on the specific biochemical pathways it is involved in.
Result of Action
The molecular and cellular effects of O-tert-Butylhydroxylamine hydrochloride’s action depend on the specific reactions it is involved in. For example, in the synthesis of N-tert-butoxyamino acids, the compound serves as a key intermediate, enabling the formation of N-hydroxy peptides .
Action Environment
The action, efficacy, and stability of O-tert-Butylhydroxylamine hydrochloride can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH, temperature, and presence of other reactants in the solution . Furthermore, the compound is relatively stable under normal conditions, but it may decompose under high temperatures or in the presence of strong oxidizing agents .
Safety and Hazards
O-tert-Butylhydroxylamine hydrochloride is classified as a flammable solid (Category 2, H228) . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with personal protective equipment, and dust formation should be avoided . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought .
Orientations Futures
Propriétés
IUPAC Name |
O-tert-butylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2,3)6-5;/h5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXGNXNXXPKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192776 | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39684-28-1 | |
| Record name | Hydroxylamine, O-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39684-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039684281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-tert-Butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-tert-butylhydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of O-tert-Butylhydroxylamine hydrochloride in the synthesis of osmium carbonyl clusters?
A1: O-tert-Butylhydroxylamine hydrochloride serves as a precursor for introducing nitrogen-containing ligands into osmium carbonyl clusters. [, ] It reacts with [Os4(μ-H)4(CO)12] to yield clusters containing η1-NH2OtBu ligands, which can be further transformed into μ-NH2 amido ligands under specific reaction conditions. [, ] This is significant because μ-NH2 amido ligands are considered good models for adsorbed nitrogen atoms on metal surfaces, which are crucial in various catalytic processes. []
Q2: Can you elaborate on the structural diversity of osmium carbonyl clusters obtained using O-tert-Butylhydroxylamine hydrochloride?
A2: The reaction of O-tert-Butylhydroxylamine hydrochloride with [Os4(μ-H)4(CO)12] leads to a variety of osmium carbonyl clusters with diverse structures. For example, researchers have successfully synthesized tetraosmium clusters with bridging (μ-NH2) and terminal (η1-NH2OtBu) amido ligands, [, ] as well as a unique heptaosmium cluster where a tetraosmium tetrahedron and a triosmium triangle are linked by a metal-metal bond. [] This highlights the versatility of O-tert-Butylhydroxylamine hydrochloride in accessing structurally diverse osmium carbonyl complexes.
Q3: What are the implications of the reported research on osmium carbonyl clusters synthesized using O-tert-Butylhydroxylamine hydrochloride?
A3: The synthesized osmium carbonyl clusters, particularly those containing μ-NH2 amido ligands, are valuable for understanding nitrogen adsorption on metal surfaces, a crucial aspect of heterogeneous catalysis. [] These clusters serve as molecular models, providing insights into the structure and reactivity of surface-bound nitrogen species. Furthermore, the reported syntheses expand the library of known osmium carbonyl clusters, contributing to the fundamental understanding of metal cluster chemistry and paving the way for potential applications in areas like catalysis and materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)

![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)

![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclop](/img/structure/B115054.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)






